molecular formula C7H14N2 B3059033 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine CAS No. 93798-22-2

2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine

Cat. No.: B3059033
CAS No.: 93798-22-2
M. Wt: 126.2 g/mol
InChI Key: XDRDPPRAPKQIBS-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Nitrogen Heterocycles in Chemical Research

Bridged bicyclic nitrogen heterocycles are a class of organic compounds that hold substantial significance in chemical research, particularly in the field of medicinal chemistry. Nitrogen heterocycles are fundamental components of many pharmaceuticals; an analysis of the U.S. FDA-approved drugs revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. bldpharm.com Their prevalence is attributed to their metabolic stability and their ability to form hydrogen bonds, which facilitates interaction with biological targets like DNA. google.comunirioja.es

The rigid structure of bridged bicyclic systems, such as the azabicyclo[2.2.1]heptane core, provides a fixed three-dimensional orientation of substituents. This conformational rigidity is a crucial feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for specific biological targets. chemicalbook.com These scaffolds are prevalent in numerous natural products that exhibit a wide range of biological activities, including potential anticancer or antibacterial properties. uni.lu Their unique shape and electronic properties make them valuable frameworks for designing new therapeutic agents. google.com

Historical Context of Azabicyclo[2.2.1]heptane Derivatives

The history of azabicyclo[2.2.1]heptane derivatives is highlighted by the discovery and synthesis of several key compounds. A pivotal moment was the isolation of epibatidine (B1211577) (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane) in 1992 from the skin of the Ecuadorian poison frog, Epipedobates tricolor. nih.govacs.org Epibatidine was identified as a potent analgesic, approximately 500 times more powerful than morphine, which spurred significant interest in the synthesis and pharmacological evaluation of its analogues. researchgate.net

Early synthetic routes to the 7-azabicyclo[2.2.1]heptane core were developed as far back as 1970, though initial methods resulted in very low yields. le.ac.uk Over the years, synthetic strategies, prominently featuring the Diels-Alder reaction, have been refined to produce these scaffolds more efficiently. unirioja.esacs.org

Another historically significant derivative is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam. This compound has served as a critical building block in synthetic organic chemistry, particularly for the production of carbocyclic nucleoside analogues with antiviral activity, such as the blockbuster drugs Carbovir and Abacavir. google.comresearchgate.net

Overview of Research Areas for 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine and its Core Scaffold

While detailed research applications for this compound are limited, the core azabicyclo[2.2.1]heptane scaffold is a subject of extensive investigation across several therapeutic areas. Its derivatives are explored for their potential as ligands for various receptors in the central nervous system.

Key research applications include:

Cholinergic Receptor Ligands: Derivatives of the 7-azabicyclo[2.2.1]heptane system are widely studied as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net This research is driven by the potential to develop treatments for neurological and cognitive disorders, as well as novel analgesics and anti-inflammatory agents. acs.orgresearchgate.net The synthesis of numerous epibatidine analogues aims to separate the potent analgesic effects from its toxicity.

Sigma Receptor Modulators: The azabicyclo[2.2.1]heptane framework has been identified as a promising scaffold for developing selective agonists for sigma (σ) receptors. nih.gov Such compounds are of interest for their potential in treating neurodegenerative diseases like Parkinson's disease. nih.gov

Constrained Amino Acid Analogues: The rigid bicyclic structure is used to create conformationally restricted analogues of amino acids, such as proline. unirioja.es These analogues are valuable tools in peptide science to study protein folding and to design peptidomimetics with specific secondary structures. unirioja.es

Synthetic Building Blocks: The scaffold serves as a versatile intermediate in the total synthesis of complex natural products, particularly marine alkaloids, and as a chiral template in asymmetric synthesis.

Table 2: Major Research Applications of the Azabicyclo[2.2.1]heptane Scaffold

Research Area Therapeutic Target/Application Key Findings/Significance
Neuropharmacology Nicotinic Acetylcholine Receptors (nAChRs) Development of potent analgesics and treatments for cognitive disorders based on epibatidine analogues. acs.orgresearchgate.net
Neurodegenerative Diseases Sigma (σ) Receptors Promising scaffold for selective σ-receptor agonists with potential application in Parkinson's disease. nih.gov
Peptide Chemistry Peptidomimetics Used as conformationally constrained proline analogues to control peptide structure. unirioja.es
Antiviral Drug Development Reverse Transcriptase The Vince Lactam is a key precursor for antiviral drugs like Abacavir. google.comresearchgate.net

| Organic Synthesis | Natural Product Synthesis | Serves as a foundational building block for synthesizing complex molecules like marine alkaloids. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.1]heptan-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-5-2-6(9)3-7(5)8/h5-7H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRDPPRAPKQIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604447
Record name 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93798-22-2
Record name 2-Azabicyclo[2.2.1]heptan-5-amine, 2-methyl-
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Record name 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine
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Record name 2-methyl-2-azabicyclo[2.2.1]heptan-5-amine
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Synthetic Methodologies for 2 Methyl 2 Azabicyclo 2.2.1 Heptan 5 Amine and Its Core Scaffold

Strategies for Constructing the 2-Azabicyclo[2.2.1]heptane Ring System

The construction of the rigid, chiral 2-azabicyclo[2.2.1]heptane skeleton, also known as 2-azanorbornane, is predominantly accomplished through cycloaddition reactions or intramolecular cyclizations. The aza-Diels-Alder reaction is a particularly efficient and direct method for creating the six-membered N-heterocycle integral to the bicyclic system.

The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction, serves as a powerful tool for synthesizing 2-azabicyclo[2.2.1]heptane derivatives. This [4+2] cycloaddition typically involves the reaction of a diene, such as cyclopentadiene, with an imine acting as the dienophile. This approach is valued for its ability to rapidly generate molecular complexity and establish multiple stereocenters in a single step.

A key feature of the aza-Diels-Alder reaction in this context is its high stereoselectivity. When reacting cyclopentadiene with an activated imine, the cycloaddition predominantly yields the exo-isomer over the endo-isomer. For instance, in reactions conducted at low temperatures, such as -78°C, the ratio of exo to endo products can be as high as 98:2. This stereochemical outcome is crucial for the synthesis of specific, enantiomerically pure compounds. The reaction can create a single enantiomer with four defined stereogenic centers.

To achieve high enantioselectivity, chiral auxiliaries are frequently incorporated into the imine dienophile. A common strategy involves forming the imine by condensing a glyoxylate, such as ethyl glyoxylate, with a chiral amine, like (S)-(-)-1-phenylethylamine. The presence of this chiral auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer.

For example, the reaction between cyclopentadiene and an imine derived from (S)-1-phenylethylamine and an ester of glyoxylic acid results in two possible exo diastereomers. The diastereomeric ratio (d.r.) can be significantly influenced by the choice of chiral auxiliary. In one study, using (R)-1-phenylethyl)imine with a specific chiral ester auxiliary led to a diastereomeric ratio of 93:7 in favor of the desired product. These diastereomers can then be separated, and the chiral auxiliary removed to yield the enantiopure 2-azabicyclo[2.2.1]heptane derivative.

DieneImine Source (Chiral Amine)Chiral Ester AuxiliaryDiastereomeric Ratio (1S:1R)
Cyclopentadiene(S)-(1-phenylethyl)imine(1R,endo)-benzonorbornen-2-yl15:85
Cyclopentadiene(R)-(1-phenylethyl)imine(1R,endo)-benzonorbornen-2-yl93:7

Table 1: Influence of Chiral Auxiliaries on Diastereoselectivity in Aza-Diels-Alder Reactions. Data sourced from.

The aza-Diels-Alder cycloaddition is often promoted by the use of acid catalysts to activate the imine dienophile. Lewis acids are particularly effective in this role. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst in these reactions, often in conjunction with a Brønsted acid like trifluoroacetic acid (TFA). The catalyst coordinates to the nitrogen atom of the imine, lowering its LUMO energy and accelerating the cycloaddition with the diene.

The reaction is typically performed under inert atmosphere and at low temperatures to maximize stereoselectivity. A standard procedure involves treating the imine, formed from ethyl glyoxylate and a chiral amine, with stoichiometric amounts of BF₃·OEt₂ and TFA before the addition of cyclopentadiene.

DienophileDieneCatalyst SystemTemperatureMajor Product
Imine from Ethyl glyoxylate + (S)-phenylethylamineCyclopentadieneBF₃·OEt₂ / TFA-78 °C(1R,3R,4S)-exo-product

Table 2: Typical Conditions for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction. Data sourced from.

Beyond cycloadditions, intramolecular cyclization represents an alternative pathway to the azabicyclo[2.2.1]heptane core. These methods involve forming the bicyclic system from a suitably functionalized monocyclic or acyclic precursor.

One effective intramolecular strategy is the base-promoted heterocyclization of substituted cyclohexane derivatives. This method has been successfully used to synthesize the 7-azabicyclo[2.2.1]heptane ring system, which shares the same core bicyclic framework (note the different numbering convention based on the starting material).

The reaction typically starts with a precursor like tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate. When this compound is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF), an intramolecular SN2 reaction occurs. The nitrogen nucleophile attacks one of the carbon atoms bearing a bromine leaving group, displacing it and forming the bicyclic ring system. This reaction provides a convenient method for accessing functionalized azabicyclo[2.2.1]heptane derivatives.

Starting MaterialBase / SolventProductYield
tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamateNaH / DMF2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane52%

Table 3: Example of Base-Promoted Heterocyclization. Data sourced from.

Intramolecular Cyclization Reactions

Intramolecular Hydrogen Abstraction by N-Radicals

The construction of the 2-azabicyclo[2.2.1]heptane skeleton can be achieved through radical-mediated pathways, specifically involving intramolecular hydrogen abstraction by nitrogen-centered radicals. This method provides a powerful tool for forming the bicyclic ring system under neutral conditions.

One prominent example of this strategy involves the reaction of aminoalditol derivatives, such as phenyl and benzyl amidophosphates or alkyl and benzyl carbamates, with reagents like (diacetoxyiodo)benzene or iodosylbenzene and iodine. nih.gov This process generates an N-amido radical, which then selectively abstracts a hydrogen atom from a specific carbon within the same molecule in a 1,5-hydrogen abstraction event. The resulting carbon-centered radical is subsequently oxidized to an oxycarbenium ion, which is trapped intramolecularly by the nitrogen atom to form the bicyclic structure. nih.gov This methodology has proven effective for creating chiral 7-oxa-2-azabicyclo[2.2.1]heptane systems, which are structural analogs of the core scaffold. The reaction is valued for its mild conditions and its ability to selectively oxidize specific carbon atoms within a carbohydrate backbone. nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions, particularly Diels-Alder or [4+2] cycloadditions, represent a cornerstone in the synthesis of the 2-azabicyclo[2.2.1]heptane framework. These reactions involve the combination of a diene with a dienophile to form a six-membered ring. In the context of aza-Diels-Alder reactions, the dienophile is an imine, leading directly to a nitrogen-containing heterocyclic system.

A common approach involves the reaction of cyclopentadiene, a readily available diene, with an activated imine (an electron-poor dienophile). researchgate.net For instance, the reaction between cyclopentadiene and an N-sulfonyl imine like methanesulfonyl cyanide leads to a Diels-Alder adduct. google.com Subsequent hydrolysis of the sulfonyl group yields the desired 2-azabicyclo[2.2.1]heptene derivative. google.com Similarly, iminium salts generated in situ under Mannich conditions can react with cyclopentadiene in aqueous solutions to form the bicyclic structure. This method is particularly effective for generating C-acyl iminium ions that readily undergo cyclocondensation.

Researchers have also reported intramolecular [4+2] cycloadditions of 3H-pyrroles to efficiently assemble the 2-azabicyclo[2.2.1]heptane core. nih.govsemanticscholar.org This strategy has been employed in the synthesis of complex natural products containing this bicyclic motif. nih.govsemanticscholar.orgrsc.org

Ring-Opening and Rearrangement Strategies

Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides

A highly effective and enantioselective method for synthesizing 2-azabicyclo[2.2.1]heptanes involves the desymmetrization of meso-epoxides through a Brønsted acid-catalyzed ring-opening. This strategy allows for the creation of chiral bicyclic products with excellent control over stereochemistry from achiral starting materials.

In this approach, a chiral phosphoric acid acts as a catalyst to activate a meso-epoxide derived from a cyclic γ-amino alcohol. nih.govresearchgate.net The protonated epoxide is then susceptible to intramolecular nucleophilic attack by the tethered amine. This ring-opening cyclization proceeds with high levels of enantioselectivity, affording a range of functionalized 2-azabicyclo[2.2.1]heptanes in high yields. nih.gov The resulting products contain hydroxyl and amide groups that serve as convenient handles for further chemical modifications. nih.gov The effectiveness of this method relies on the ability of the chiral catalyst to differentiate between the two enantiotopic transition states of the ring-opening process.

Catalyst TypeStarting MaterialKey FeatureProductRef
Chiral Phosphoric Acidmeso-EpoxideEnantioselective desymmetrizationChiral 2-Azabicyclo[2.2.1]heptane nih.govresearchgate.net
Al(III) aminotriphenolate / TBABCyclic γ-epoxy amineProton-relay catalysisFunctionalized 2-Azabicyclo[2.2.1]heptane nih.govacs.org

Another related method utilizes a binary catalyst system, such as an Al(III) aminotriphenolate complex combined with tetrabutylammonium bromide (TBAB), to promote the cyclization of cyclic γ-epoxy amines. nih.govacs.org This system operates through a proton-relay mechanism, facilitating the intramolecular nucleophilic displacement to form the bicyclic amine. acs.org

Stereospecific Rearrangement Reactions

Stereospecific rearrangement reactions offer another sophisticated route to the 2-azabicyclo[2.2.1]heptane core, often enabling the construction of highly functionalized and complex derivatives. These reactions typically involve a cascade of bond-forming and bond-breaking events that proceed with a high degree of stereochemical control.

A notable example is the samarium(II) iodide (SmI₂) -mediated cascade reaction used in the synthesis of a key intermediate for the natural product longeracemine. nih.govsemanticscholar.orgrsc.org This process begins with a SmI₂-triggered spirocyclization, which is followed by a rearrangement of the resulting intermediate. nih.govrsc.org This cascade transforms a 7-azabicyclo[2.2.1]heptadiene into a functionally poised 2-azabicyclo[2.2.1]heptene framework. nih.govrsc.orgsemanticscholar.org The reaction is lauded for its excellent regio- and stereoselectivity, proceeding in good yield to create a highly substituted bicyclic system with multiple contiguous quaternary carbons. nih.govsemanticscholar.org

Advanced Synthetic Approaches to Functionalized Azabicyclo[2.2.1]heptanes

Metal-Catalyzed C-H Functionalization

To introduce further complexity and functional diversity into the 2-azabicyclo[2.2.1]heptane scaffold, advanced methods such as metal-catalyzed C-H functionalization are employed. This powerful strategy allows for the direct conversion of typically inert C-H bonds into new C-C, C-N, or C-O bonds, streamlining synthetic sequences by avoiding the need for pre-functionalized substrates. nih.gov

Transition metals like palladium, rhodium, ruthenium, and cobalt are commonly used as catalysts in these transformations. The regioselectivity of the C-H activation is often controlled through the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond. nih.govdmaiti.com For heterocyclic substrates like 2-azabicyclo[2.2.1]heptanes, the intrinsic coordination properties of the molecule's heteroatoms can be leveraged to direct the catalyst and achieve site-selective functionalization. dmaiti.com This approach enables the introduction of aryl, alkyl, or other functional groups at positions that would be difficult to access through traditional methods. By circumventing the need for multi-step sequences involving protecting groups and functional group interconversions, metal-catalyzed C-H functionalization offers a more atom- and step-economical route to novel and complex derivatives of the 2-azabicyclo[2.2.1]heptane core. nih.gov

Metal CatalystReaction TypeAdvantageRef
Palladium, Rhodium, etc.C-H Arylation, AlkylationDirect functionalization of inert C-H bonds nih.gov
Cobalt, Ruthenium, etc.Directed C-H OlefinationHigh regioselectivity, step economy nih.govdmaiti.com

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

An alternative strategy for constructing the 2-azabicyclo[2.2.1]heptane scaffold involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.orgdntb.gov.ua This reaction efficiently assembles the bicyclic core by forming two new bonds and creating the bridged structure in a single step. rsc.org The process is effective with a wide range of substrates, allowing for the synthesis of diverse oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgdntb.gov.uaresearchgate.net The resulting products contain functional groups that can be further modified, providing a versatile entry point to a library of bridged aza-bicyclic compounds. rsc.orgresearchgate.net

Metal-Catalyzed Coupling Reactions (e.g., with Arylboronic Acids)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of the 2-azabicyclo[2.2.1]heptane system, these reactions are crucial for introducing aryl substituents. Copper- and rhodium-catalyzed coupling reactions have been reported between 2-azabicyclo[2.2.1]hept-5-en-3-ones and arylboronic acids. researchgate.netjst.go.jp The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron compound (like an arylboronic acid) with an organic halide or triflate, is a particularly powerful and widely used method. uwindsor.canih.gov This reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

Table 2: Examples of Metal-Catalyzed Coupling Reactions
Reactant 1Reactant 2CatalystReaction TypeReference
2-Azabicyclo[2.2.1]hept-5-en-3-oneArylboronic AcidCu or RhCoupling researchgate.net
Aryl HalideArylboronic AcidPdSuzuki-Miyaura Coupling uwindsor.ca

Directed Metalation Strategies for C-Substitution

Directed metalation is a technique used to achieve regioselective substitution on aromatic and heterocyclic rings. This strategy has been successfully applied to synthesize C-substituted derivatives of the related (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system. umich.eduumich.eduresearchgate.net The process involves the deprotonation of a C-H bond at a specific position, directed by a functional group (a directed metalation group, or DMG), using a strong base, typically an organolithium reagent. The resulting organometallic intermediate then reacts with an electrophile to introduce a new substituent. researchgate.net This method allows for precise control over the position of substitution, enabling the synthesis of derivatives that would be difficult to access through other means. umich.eduresearchgate.net For example, new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane have been prepared using this approach. researchgate.net

Enantioselective and Diastereoselective Synthesis

Creating specific stereoisomers of 2-azabicyclo[2.2.1]heptane derivatives is critical, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Enantioselective and diastereoselective syntheses are employed to control the formation of these stereocenters.

Control of Stereochemistry in Bicyclic Systems

Controlling stereochemistry in the synthesis of bicyclic systems like 2-azabicyclo[2.2.1]heptane is a complex task due to the rigid, strained nature of the scaffold. nih.gov A variety of strategies have been developed to address this challenge. One approach is the enantioselective synthesis via a Brønsted acid-catalyzed ring-opening of meso-epoxides. researchgate.net This method can produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net Another strategy involves palladium-catalyzed alkene carboamination reactions, where manipulating the reaction conditions can favor different mechanistic pathways (e.g., syn- vs. anti-aminopalladation), thereby reversing the relative stereochemistry of the products and allowing for diastereoselective control. nih.gov The use of chiral auxiliaries and organocatalysts derived from the 2-azanorbornane backbone itself has also been explored in asymmetric reactions, although with varying degrees of success. pwr.edu.plmdpi.com These methods are fundamental to accessing enantiomerically pure bicyclic amines, which are valuable as chiral ligands, building blocks, and potential therapeutic agents. pwr.edu.pl

Preparation of Enantiomerically Pure Intermediates

The generation of enantiomerically pure intermediates is paramount in the synthesis of chiral molecules like 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine. A prevalent strategy involves the stereoselective aza-Diels-Alder reaction. This approach often utilizes chiral imines reacted with cyclopentadiene to form the bicyclic system with a high degree of stereocontrol. The inherent chirality of the 2-azanorbornane skeleton, which can be considered a bridged pyrrolidine derivative, makes it a valuable platform for asymmetric synthesis pwr.edu.pl. Aldehyde derivatives of chiral 2-azabicyclo[2.2.1]heptanes serve as versatile synthetic precursors for a variety of applications in stereoselective transformations pwr.edu.pl.

Another effective method for obtaining enantiopure building blocks is through enzymatic resolution. For instance, racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, can be resolved using lactamases. These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral intermediate. This biocatalytic approach is highly efficient and environmentally benign, making it suitable for industrial-scale production of enantiomerically pure Vince Lactam, a key precursor for many carbocyclic nucleoside analogues frontiersin.org.

Furthermore, enantiopure alcohols such as (-)- and (+)-7-tert-butoxycarbonyl-6-endo-p-toluenesulfonyl-7-azabicyclo[2.2.1]hept-2-en-5-endo-ol have been synthesized from the Diels-Alder adduct of N-(tert-butoxycarbonyl)pyrrole and 2-bromo-1-p-toluenesulfonylacetylene, incorporating a resolution method. These chiral alcohols can then be converted into various enantiomerically pure amino derivatives of the 7-azabicyclo[2.2.1]heptane skeleton mdpi.com.

IntermediateMethod of Enantioselective PreparationKey Features
Chiral 2-azanorbornanesStereoselective aza-Diels-Alder reactionUtilizes chiral imines and cyclopentadiene; provides high stereocontrol.
(-)-Vince LactamEnzymatic resolution of racemic Vince LactamEmploys lactamases for selective hydrolysis; efficient and environmentally friendly.
Chiral 7-azabicyclo[2.2.1]heptene derivativesDiels-Alder reaction followed by resolutionStarts from N-(tert-butoxycarbonyl)pyrrole; yields versatile chiral alcohol intermediates.

Scalable Synthetic Protocols for 2-Azabicyclo[2.2.1]heptane Systems

The development of scalable synthetic routes is crucial for the practical application of 2-azabicyclo[2.2.1]heptane derivatives in various fields, including pharmaceuticals. A notable scalable approach for the synthesis of enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines starts from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate researchgate.net. This method provides a practical route to these valuable building blocks on a larger scale.

The aza-Diels-Alder reaction, particularly when employing chiral imines and cyclopentadiene, has been developed for gram and even kilogram scale synthesis of 2-azanorbornane derivatives nih.gov. The in-situ generation of the imine from an amine and formaldehyde is a common strategy in these scalable processes. For example, the reaction of cyclopentadiene with benzylamine and formaldehyde leads to the formation of an aza-norbornene derivative, demonstrating a practical one-pot approach wikipedia.org.

The enzymatic resolution of Vince Lactam is another key scalable process. The high efficiency and selectivity of lactamases allow for the production of tons of optically pure Vince Lactam annually, which serves as a critical intermediate in the synthesis of several antiviral drugs . This highlights the industrial viability of biocatalysis in the production of complex chiral molecules.

Starting MaterialKey TransformationScale
meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylateNot specified in provided textScalable
Chiral imines and cyclopentadieneAza-Diels-Alder reactionGram to kilogram
Racemic Vince LactamEnzymatic resolutionIndustrial (tons per year)

Synthesis Utilizing Specific Building Blocks and Precursors

Applications of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) as a Precursor

2-Azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince Lactam, is a highly versatile and valuable building block in organic synthesis researchgate.netnih.gov. Its rigid, bicyclic structure and the presence of a reactive C=C double bond allow for a wide range of chemical manipulations, making it a key precursor for the synthesis of various carbocyclic nucleosides and other medicinally important molecules researchgate.netnih.govwikipedia.orgresearchgate.net.

The enzymatic resolution of racemic Vince Lactam provides access to both enantiomers in high purity, which are crucial for the synthesis of antiviral drugs like Abacavir and Carbovir nih.gov. The transformations of Vince Lactam often involve modifications of its double bond. For instance, oxidative cleavage of the double bond followed by reduction can yield a 3,5-dihydroxymethylpyrrolidin-2-one derivative, which can then be used in intramolecular cyclization reactions to create novel diaza-, oxaaza-, and thiaaza-bicyclic scaffolds researchgate.net.

Furthermore, Vince Lactam serves as a precursor for the synthesis of various non-nucleoside therapeutic molecules. It has been utilized in the preparation of glycosidase inhibitors and GABA-AT inhibitors, demonstrating its broad applicability in medicinal chemistry wikipedia.org. The versatility of Vince Lactam is also showcased in its use as a model substrate in the development of new transition metal-catalyzed reactions researchgate.net.

Routes from Amino Acids and Their Derivatives

Amino acids and their derivatives are excellent chiral starting materials for the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold, allowing for the introduction of chirality from the outset. For instance, L-proline and (R)-glutamic acid have been used to derive chiral auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP), which are instrumental in asymmetric synthesis pwr.edu.pl.

A more direct approach involves using the amino acid itself as the backbone of the target molecule. For example, a new synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, has been developed starting from D,L-serine unirioja.es. This method involves the synthesis of methyl 2-benzamidoacrylate from serine, which then acts as a dienophile in a Diels-Alder reaction unirioja.es.

Another example is the enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system commencing from the readily available trans-4-hydroxy-L-proline unirioja.es. This strategy highlights the utility of functionalized proline derivatives in constructing more complex bicyclic systems. The synthesis of conformationally restricted α-amino acids with the 7-azabicyclo[2.2.1]heptane skeleton has also been achieved through the olefination of a methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate intermediate, which itself can be derived from amino acid precursors researchgate.net.

Amino Acid PrecursorTarget Scaffold/DerivativeKey Synthetic Strategy
L-Proline, (R)-Glutamic AcidChiral auxiliaries (SAMP, RAMP)Derivatization of the amino acid.
D,L-Serine7-Azabicyclo[2.2.1]heptane-1-carboxylic acidConversion to a dienophile for Diels-Alder reaction.
trans-4-Hydroxy-L-proline(4R)-1-Azabicyclo[2.2.1]heptane derivativesMulti-step synthesis involving functional group manipulation and cyclization.

Use of Phosphonates and Diazo Compounds in Bicyclic Amine Synthesis

The application of phosphonates and diazo compounds in the direct synthesis of the 2-azabicyclo[2.2.1]heptane core is less commonly documented compared to other methods. However, these reagents play significant roles in the synthesis and functionalization of related bicyclic systems and precursors.

Phosphonates have been utilized in domino Knoevenagel/phospha-Michael processes and domino Knoevenagel/hetero-Diels-Alder reactions to create heterocyclic phosphonates beilstein-journals.org. While not a direct synthesis of the 2-azabicyclo[2.2.1]heptane skeleton, these methods demonstrate the utility of phosphonates in constructing complex cyclic systems. More relevantly, enantioselective Michael additions to vinyl phosphonates have been achieved using hydrogen bond-enhanced halogen bond catalysis, which could potentially be adapted to build precursors for the target bicyclic amine rsc.org.

Diazo compounds are known for their versatile reactivity, including intramolecular cyclizations. For instance, the intramolecular cyclization of amino acid-derived diazoketones, catalyzed by silica-supported perchloric acid, has been used to synthesize oxazinanones frontiersin.orgresearchgate.net. While this leads to a different heterocyclic system, it showcases the potential of intramolecular reactions of diazo compounds initiated from chiral precursors. The synthesis of bicyclic α-diazo ketones can be achieved through deformylative diazo transfer, and these intermediates can undergo various transformations, including Wolff rearrangement, to construct complex polycyclic structures mdpi.com. Tandem diazotization/cyclization approaches have also been employed to synthesize fused heterocyclic systems nih.gov. Although direct application to the 2-azabicyclo[2.2.1]heptane core is not extensively reported, the reactivity of diazo compounds suggests their potential utility in novel synthetic strategies towards this scaffold.

Conformational Analysis and Stereochemical Features of 2 Methyl 2 Azabicyclo 2.2.1 Heptan 5 Amine and Analogues

Nitrogen Inversion Barriers in Bridged Bicyclic Amines

Nitrogen inversion is a fluxional process where a pyramidal amine rapidly oscillates between two enantiomeric forms, passing through a planar transition state. wikipedia.orglibretexts.org In conformationally restricted systems like bridged bicyclic amines, the energy required for this inversion can be significantly influenced by the molecule's inherent structural constraints. nih.govucla.edu While this inversion is typically rapid in acyclic amines, the geometry of bicyclic scaffolds can lead to substantial energy barriers. wikipedia.org In certain structures, such as 7-azabicyclo[2.2.1]heptanes, this leads to unusually high inversion barriers, a phenomenon termed the "bicyclic effect". nih.govresearchgate.net

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a principal technique for quantifying the energy barriers of conformational processes like nitrogen inversion. acs.orgacs.org By monitoring the changes in NMR signal shape with temperature, it is possible to determine the rate constants for the interconversion between different conformers.

For 2-methyl-2-azabicyclo[2.2.1]heptane, an analogue of the title compound, low-temperature ¹³C NMR spectroscopy has been employed to study the kinetics of nitrogen inversion. acs.orgacs.org This process interconverts the endo and exo isomers of the molecule. acs.org As the temperature is lowered, the rate of inversion slows, allowing for the observation of distinct signals for each isomer. Through a line shape analysis of the ¹³C spectra at various temperatures, the rate constants for the endo to exo inversion were determined. acs.orgresearchgate.net This analysis yielded a Gibbs free energy of activation (ΔG‡) of 7.2 kcal/mol for the nitrogen inversion process. acs.orgacs.orgresearchgate.net This barrier is notably lower than those observed in many model acyclic amines. acs.org

Table 1: Nitrogen Inversion Barriers for Selected Bicyclic Amines

CompoundInversion Barrier (ΔG‡, kcal/mol)Method
2-Methyl-2-azabicyclo[2.2.1]heptane7.2 acs.orgacs.orgresearchgate.net¹³C DNMR Line Shape Analysis
7-Methyl-7-azabicyclo[2.2.1]heptane14-15 acs.orgDNMR

The magnitude of the nitrogen inversion barrier in bicyclic amines is governed by a combination of structural factors, primarily angle strain and torsional strain. acs.orgacs.org

Angle Strain: The transition state for nitrogen inversion requires a planar geometry around the nitrogen atom with bond angles of approximately 120°. youtube.com In bridged bicyclic systems, the internal C-N-C bond angle is often constrained to be much smaller than the ideal tetrahedral angle of the ground state (109.5°). acs.orgacs.org This geometric constraint imposes significant angle strain on the planar transition state, thereby increasing the energy barrier to inversion. acs.org This effect is pronounced in 7-methyl-7-azabicyclo[2.2.1]heptane, where a constricted C-N-C angle contributes to a very high inversion barrier of 14-15 kcal/mol. acs.org Although 2-methyl-2-azabicyclo[2.2.1]heptane also has a C-N-C bond angle smaller than the tetrahedral ideal, its inversion barrier is surprisingly low, indicating the influence of other factors. acs.orgacs.org

Torsional Strain: The unexpectedly low inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane highlights the critical role of torsional (eclipsing) strain. acs.orgacs.org A comparative analysis with its 7-aza isomer suggests that torsional strain has opposing effects in the two scaffolds. acs.org For 2-methyl-2-azabicyclo[2.2.1]heptane, torsional strain is believed to lower the inversion barrier, whereas for 7-methyl-7-azabicyclo[2.2.1]heptane, it contributes to raising it. acs.org This difference in torsional effects is considered a primary reason for the nearly 7 kcal/mol difference in their respective inversion barriers. acs.org

Endo/Exo Isomerism and Relative Stabilities

In 2-methyl-2-azabicyclo[2.2.1]heptane, the nitrogen inversion process is non-degenerate, meaning it interconverts two distinct diastereomers: the exo-methyl and endo-methyl isomers. acs.org Low-temperature ¹³C NMR studies have established the relative thermodynamic stabilities of these two isomers.

The results indicate that the endo isomer is thermodynamically more stable than the exo isomer. acs.orgacs.orgresearchgate.net However, the energy difference between them is slight. The endo isomer is favored by approximately 0.3 kcal/mol. acs.orgacs.orgacs.orgresearchgate.net At a temperature of 126 K, the equilibrium ratio of exo to endo isomers was measured to be 0.34, which corresponds to a Gibbs free energy difference (ΔG°) of 0.28 kcal/mol. acs.org Further analysis using a van't Hoff plot provided the enthalpic (ΔH°) and entropic (ΔS°) contributions to this equilibrium. acs.org

Table 2: Thermodynamic Parameters for Endo/Exo Equilibrium of 2-Methyl-2-azabicyclo[2.2.1]heptane

ParameterValue
ΔG° (at 126 K)0.28 kcal/mol acs.org
ΔH°0.30 kcal/mol acs.org
ΔS°0.4 eu acs.org

The data indicates the greater stability of the endo isomer.

Chirality and Stereogenic Centers in 2-Azabicyclo[2.2.1]heptane Scaffolds

The nitrogen atom at position 2 can also be a stereocenter if it has three different substituents and its rate of inversion is slow enough to allow for the isolation of separate enantiomers. libretexts.org While nitrogen inversion is typically rapid at room temperature for simple amines, the constraints of a bicyclic system can raise the energy barrier. wikipedia.orgucla.edu

The synthesis of these scaffolds often employs stereoselective methods, such as the aza-Diels-Alder reaction, which can produce a single enantiomer with a well-defined configuration at up to four stereogenic centers. nih.govresearchgate.net Further functionalization of the ring, for example at the C5 position as in 2-methyl-2-azabicyclo[2.2.1]heptan-5-amine, can introduce an additional stereocenter, leading to the possibility of multiple diastereomers.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for characterizing 2-azabicyclo[2.2.1]heptane systems, offering insights into atomic connectivity, spatial arrangements, and dynamic behaviors.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for establishing the fundamental structure of 2-azabicyclo[2.2.1]heptane derivatives. The rigid bicyclic framework results in a distinct distribution of chemical shifts and coupling constants that are characteristic of the endo and exo configurations of substituents.

In the ¹H NMR spectrum, the bridgehead protons (at C1 and C4) typically appear as distinct multiplets. The protons on the carbon backbone (C3, C5, C6, C7) exhibit complex splitting patterns due to vicinal and geminal couplings, which are highly dependent on their stereochemical orientation. The N-methyl group provides a characteristic singlet, typically in the range of 2.0-2.5 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 2-Azabicyclo[2.2.1]heptane Derivatives Note: Data is compiled from related structures as specific data for the title compound is not publicly available. Actual values may vary based on solvent and specific substitution.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃2.0 - 2.5 (s)35 - 45
H1 (bridgehead)2.5 - 3.0 (m)60 - 70
H3 (exo/endo)2.8 - 3.5 (m)55 - 65
H4 (bridgehead)2.0 - 2.5 (m)35 - 45
H5 (with amine)3.0 - 4.0 (m)50 - 60
H6 (exo/endo)1.5 - 2.2 (m)25 - 35
H7 (syn/anti)1.2 - 1.8 (m)30 - 40

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. In strained bicyclic systems like 2-azabicyclo[2.2.1]heptane, the geometry at the nitrogen atom can deviate from the ideal tetrahedral arrangement, a phenomenon known as nitrogen pyramidalization. researchgate.net This distortion from planarity is influenced by the steric constraints of the bicyclic framework.

Studies on related 7-azabicyclo[2.2.1]heptane systems have shown that the degree of nitrogen pyramidalization is a key feature of the motif. researchgate.net This structural feature can influence the rotational barrier of the C-N bond in amide derivatives and is a subject of computational and experimental investigation. researchgate.netacs.org The ¹⁵N chemical shift is sensitive to the hybridization and geometry of the nitrogen atom, making it a valuable probe for studying these effects. A higher degree of pyramidalization is expected to correlate with a change in the ¹⁵N resonance compared to less constrained acyclic or monocyclic amines.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds), which is crucial for tracing the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons. core.ac.ukipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.ptle.ac.uk For 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine, a key application would be to observe NOE correlations between the proton at C5 and other protons on the bicyclic frame to confirm the endo or exo configuration of the amine group.

The 2-azabicyclo[2.2.1]heptane skeleton is not entirely rigid and can undergo dynamic processes, most notably nitrogen inversion. This process involves the nitrogen atom and its substituents passing through a planar transition state. For 2-Methyl-2-azabicyclo[2.2.1]heptane, this inversion can be sufficiently slow on the NMR timescale at lower temperatures to result in the observation of distinct signals for protons that are averaged at higher temperatures.

Dynamic NMR (DNMR) spectroscopy, through the analysis of line shapes at various temperatures, allows for the measurement of the rates of these processes. researchgate.netnih.gov By fitting the calculated line shapes to the experimental spectra, the energy barrier (activation parameters) for nitrogen inversion can be determined. nih.govmonmouth.edu This provides fundamental information on the conformational stability and flexibility of the heterocyclic ring. scilit.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR spectroscopy provides invaluable data on the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise information about the molecular structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers. pwr.edu.pl

Chemical Reactivity and Derivatization Strategies for 2 Methyl 2 Azabicyclo 2.2.1 Heptan 5 Amine

Functional Group Transformations of the Amino Moiety

The primary amino group at the C-5 position is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecules. Standard transformations applicable to primary amines can be readily employed.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Arylation: Formation of C-N bonds with aryl partners, often through palladium-catalyzed cross-coupling reactions.

These transformations allow for the modulation of the compound's physicochemical properties and provide handles for further synthetic manipulations. For instance, the synthesis of various amide and sulfonamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships.

Regioselective and Stereoselective Functionalization

The stereochemistry of the 2-azabicyclo[2.2.1]heptane core plays a critical role in its reactivity, often directing incoming reagents to a specific face of the molecule. The synthesis of enantiomerically pure derivatives is crucial for applications in asymmetric synthesis and for understanding stereospecific interactions with biological targets.

Strategies for achieving stereoselectivity include:

Chiral auxiliaries: Employing chiral groups to direct subsequent reactions.

Asymmetric catalysis: Using chiral catalysts to favor the formation of one stereoisomer. mdpi.com

Substrate control: The inherent chirality of the bicyclic system can direct the stereochemical outcome of reactions.

For example, reductions of ketones on the bicyclic framework often proceed with high stereoselectivity due to steric hindrance from the bridged structure. Similarly, electrophilic additions to unsaturated derivatives are influenced by the geometry of the bicyclic system. The development of methods for the stereoselective construction of enantiomers of 2-azabicyclo[2.2.1]heptane amines is an active area of research.

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution reactions on the 2-azabicyclo[2.2.1]heptane ring are highly dependent on the position of the leaving group. Bridgehead positions (C1 and C4) are generally unreactive towards SN2 reactions due to the impossibility of backside attack, and the formation of a planar carbocation for S1 pathways is energetically unfavorable according to Bredt's rule.

However, other positions on the ring can undergo nucleophilic substitution. A notable example is the reactivity at the C-7 position. Neighboring group participation by the nitrogen at the 2-position can facilitate the displacement of a leaving group at C-7. acs.orgnih.gov For instance, in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the nitrogen lone pair can assist in the departure of the bromide, leading to a tricyclic aziridinium (B1262131) ion intermediate. This intermediate is then attacked by a nucleophile, typically with retention of configuration. This strategy has been used to introduce a variety of carbon, nitrogen, and oxygen nucleophiles at the 7-position. acs.orgnih.gov

PositionReactivity towards Nucleophilic SubstitutionNotes
C1, C4 (Bridgehead)Generally unreactiveSteric hindrance and Bredt's rule prevent S_N1 and S_N2 pathways.
C5, C6Substitution is possible, often influenced by stereochemistry (exo vs. endo).Can be challenging; may require activation.
C7Can be activated by neighboring group participation of the N2 atom.Leads to substitution with retention of configuration via an aziridinium intermediate. acs.orgnih.gov

Reactivity of Unsaturated Derivatives (e.g., 2-Azabicyclo[2.2.1]hept-5-enes)

The introduction of a double bond into the 2-azabicyclo[2.2.1]heptane skeleton, as in 2-azabicyclo[2.2.1]hept-5-ene, significantly expands its synthetic utility. The double bond can participate in a variety of addition and cycloaddition reactions.

Key reactions of these unsaturated derivatives include:

Electrophilic Addition: Reactions with electrophiles such as halogens or acids.

Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions or undergo [2+2] cycloadditions. For example, reactions with diphenylketene (B1584428) have been reported to yield polysubstituted piperidin-2-ones. rsc.orgcapes.gov.brrsc.org

Heck Coupling: Palladium-catalyzed coupling reactions can be used to introduce aryl or vinyl substituents. Reductive Heck couplings of 2-azabicyclo[2.2.1]hept-5-ene have been explored for the synthesis of epibatidine (B1211577) analogues. chemchart.com

Ring-Opening Metathesis Polymerization (ROMP): The strained double bond makes these compounds suitable monomers for ROMP, leading to polymers with a unique repeating bicyclic unit. researchgate.net

General Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental tools for manipulating the functional groups on the 2-azabicyclo[2.2.1]heptane scaffold.

Oxidation:

The secondary or tertiary amine of the bicyclic system can be oxidized to the corresponding N-oxide.

Hydroxyl groups on the scaffold can be oxidized to ketones. This has been employed in an oxidation-reduction strategy for the epimerization of substituents at the C-7 position, where a C-7 alcohol is oxidized to a ketone and then stereoselectively reduced to the epimeric alcohol. le.ac.uk

Reduction:

Ketones or aldehydes on the bicyclic frame can be reduced to the corresponding alcohols, often with high stereoselectivity.

Unsaturated derivatives can be hydrogenated to the corresponding saturated 2-azabicyclo[2.2.1]heptanes.

Amide or ester functionalities can be reduced to amines or alcohols, respectively.

Stability and Reactivity Pathways (e.g., Retro-Cycloaddition, Retro-Mannich, Re-aromatization)

The 2-azabicyclo[2.2.1]heptane ring system is generally stable due to its rigid bicyclic structure, which resists ring-opening under normal conditions. However, under certain conditions, it can undergo specific rearrangement and fragmentation reactions.

Retro-Diels-Alder Reaction: Unsaturated derivatives, particularly those formed from Diels-Alder reactions, can undergo a retro-cycloaddition under thermal or photochemical conditions to regenerate the diene and dienophile. The stability of the N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene system, a related bicyclic amine, suggests that the bicyclic framework can be quite robust. clockss.org

Rearrangements: The strained nature of the bicyclic system can drive skeletal rearrangements. For instance, treatment of 2-azabicyclo[2.2.1]hept-5-en-3-ones with acid can lead to a rearrangement to form 2-oxabicyclo[3.3.0]oct-7-en-3-ones. chemchart.com Ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system can occur via an aziridinium intermediate under Mitsunobu conditions. rsc.org

Fragmentation: Reduction of certain 2-azabicyclo[2.2.1]hept-2-ene derivatives with ethanolic borohydride (B1222165) has been shown to cause fragmentation of the bicyclic system to yield a monocyclic pyrrole. ucla.edu

These reactivity pathways highlight the complex interplay of strain, stereoelectronics, and functional group manipulation in the chemistry of the 2-azabicyclo[2.2.1]heptane core.

Applications of the 2 Azabicyclo 2.2.1 Heptane Scaffold in Academic Research

Asymmetric Synthesis and Chiral Induction

The unique three-dimensional structure of the 2-azabicyclo[2.2.1]heptane core makes it a valuable entity in the field of asymmetric synthesis, where the objective is the selective production of a single enantiomer of a chiral molecule.

As Chiral Building Blocks

The 2-azabicyclo[2.2.1]heptane framework serves as a foundational chiral building block for the synthesis of more complex molecules. nih.gov Researchers utilize its inherent chirality, which can be established with high stereocontrol through methods like the aza-Diels-Alder reaction, to construct a variety of derivatives. pwr.edu.plresearchgate.net

A common synthetic route involves the transformation of bicyclic esters into corresponding amines. For instance, (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can be converted into various amine derivatives that serve as versatile intermediates. nih.gov These key amine building blocks are then used in the synthesis of a wide range of compounds, including ligands for catalysis and biologically active molecules such as potent dipeptidyl peptidase-4 (DPP-4) inhibitors and analogues of epibatidine (B1211577). nih.govacs.org The rigid scaffold ensures that the appended functional groups are held in a well-defined spatial orientation, which is crucial for molecular recognition and biological activity.

Table 1: Example Synthetic Pathway to a Key Amine Building Block
StepReactionDescriptionReference
1Swern OxidationA bicyclic alcohol is oxidized to form the corresponding aldehyde. nih.gov
2Oxime FormationThe aldehyde is converted into an oxime. nih.gov
3ReductionThe oxime is reduced, for example with LiAlH₄, to yield the desired amine derivative. nih.gov

As Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Once the desired chirality has been established in the product, the auxiliary is removed. While the 2-azabicyclo[2.2.1]heptane scaffold is a fundamental source of chirality in many applications, its use as a classical, removable chiral auxiliary is also a recognized strategy. pwr.edu.pl The constrained bicyclic structure can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face and thereby inducing high stereoselectivity. pwr.edu.pl

Ligand Design in Catalysis

The rigid and chiral nature of the 2-azabicyclo[2.2.1]heptane skeleton makes it an exceptional scaffold for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical pathway of the catalyzed reaction, leading to the preferential formation of one enantiomeric product.

Organometallic Catalysis (e.g., Iridium-Catalyzed Asymmetric Hydrogenation)

Derivatives of 2-azabicyclo[2.2.1]heptane have been extensively incorporated into ligands for organometallic catalysis, most notably in iridium-catalyzed asymmetric hydrogenation. pwr.edu.pl This reaction is a powerful and widely used method for the enantioselective reduction of prochiral alkenes and imines to produce chiral alkanes and amines, respectively. nih.gov

Ligands are often designed with a phosphine (B1218219) group, which moderates reactivity at the metal center, and a coordinating nitrogen-containing moiety like an oxazoline (B21484) or thiazoline, which modulates selectivity. pwr.edu.pl The 2-azabicyclo[2.2.1]heptane backbone provides the rigid chiral framework for these coordinating groups. Crabtree-type iridium catalysts bearing these P,N-ligands have proven highly effective, achieving excellent enantioselectivities (up to 98% ee for alkenes and 91% ee for imines) and high conversions. pwr.edu.pl A significant advantage of these iridium complexes is their ability to catalyze the hydrogenation of unfunctionalized olefins, broadening the scope of asymmetric hydrogenation significantly. nih.gov

Organocatalysis

In addition to their role in metal-based catalysis, 2-azabicyclo[2.2.1]heptane derivatives have been successfully employed as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions. nih.gov

A notable application is in the enantioselective aldol (B89426) reaction. For example, various amine derivatives based on the 2-azanorbornane scaffold have been designed and tested as catalysts for the reaction between isatins and ketones. nih.gov In one study, a catalyst featuring a hydroxyl group led to aldol products in high yields (up to 95%) with modest stereoselectivity. nih.gov In another approach, modular catalysts constructed from 2-azabicyclo[2.2.1]heptane-derived amines were used in zinc-catalyzed aldol reactions, achieving high yields and, for certain substrates, excellent stereoselectivity (up to 99% ee). nih.gov

Table 2: Performance of 2-Azabicyclo[2.2.1]heptane-Based Organocatalysts in the Aldol Reaction
Catalyst TypeReactionYieldStereoselectivityReference
2-Azanorbornane with hydroxyl groupIsatin + KetoneUp to 95%Up to 64% ee, syn:anti up to 36:64 nih.gov
Modular catalyst with pyridine (B92270) unit (Zn-catalyzed)Cyclohexanone + 4-NitrobenzaldehydeUp to >95%Up to 40% ee, syn/anti up to 80:20 nih.gov
Modular catalyst with pyridine unit (Zn-catalyzed)Cyclohexanone + 4-ChlorobenzaldehydeLower Yield99% ee (syn), syn/anti > 98:2 nih.gov

Structure-Activity Relationships in Ligand Performance

The systematic modification of the 2-azabicyclo[2.2.1]heptane scaffold and its substituents allows for detailed structure-activity relationship (SAR) studies, providing critical insights into what makes a ligand or catalyst effective. nih.govmdpi.com By observing how changes in the catalyst's structure affect reaction outcomes like yield and enantioselectivity, researchers can rationally design more efficient catalysts.

In iridium-catalyzed hydrogenation, for instance, the development of numerous ligands has shown that subtle changes can overcome issues like steric hindrance, leading to improved conversions and enantiomeric excesses. pwr.edu.pl The general design involves a phosphine moiety to control reactivity and a nitrogen-containing heterocycle (oxazoline or thiazoline) to control selectivity, all held in place by the rigid bicyclic frame. pwr.edu.pl

Similarly, in organocatalysis, SAR studies have demonstrated the importance of the specific functionalities attached to the 2-azabicyclo[2.2.1]heptane core. Comparisons between different amine derivatives in aldol reactions have shown that the nature and position of substituents are crucial for achieving high catalytic activity and stereocontrol. nih.gov These studies are essential for optimizing catalyst performance and expanding the applicability of this versatile chiral scaffold.

Precursors for Conformationally Constrained Amino Acid Analogues

The 2-azabicyclo[2.2.1]heptane skeleton is a foundational element in the synthesis of conformationally constrained amino acid analogues. These molecules mimic the structure of natural amino acids but are locked into a specific spatial arrangement, which can enhance biological activity, selectivity, and metabolic stability when incorporated into peptides. d-nb.info This rigidity is crucial for designing peptidomimetics, which are small molecules that replicate the biological effects of peptides but with improved pharmacological properties. d-nb.info

Researchers have successfully synthesized analogues of key amino acids, such as glutamic acid and 4-hydroxyproline, by leveraging the 2-azabicyclo[2.2.1]heptane framework. nih.govunirioja.esacs.org For instance, a glutamic acid analogue was synthesized from L-serine, where the key step involved a transannular alkylation to form the bicyclic [2.2.1] ring system. nih.govacs.org Similarly, new conformationally constrained 4-hydroxyprolines, specifically (1S,3S,4R)- and (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, have been developed. unirioja.es The fixed structure of these analogues provides a powerful tool for probing peptide-receptor interactions and for developing novel therapeutic agents. The versatility of this scaffold allows for the creation of γ-amino acid derivatives with a cyclopentane (B165970) framework through various chemical manipulations. researchgate.netnih.gov

Precursor ScaffoldTarget Amino Acid AnalogueKey Synthetic StrategyReference
7-Azabicyclo[2.2.1]heptaneGlutamic Acid AnalogueTransannular alkylation nih.gov, acs.org
7-Azabicyclo[2.2.1]heptane4-Hydroxyproline AnalogueAsymmetric Diels-Alder reaction unirioja.es
2-Oxa-5-azabicyclo[2.2.1]heptaneγ-Amino Butyric Acid (GABA) AnalogueAttachment of an acetic acid moiety bohrium.com
2-Azabicyclo[2.2.1]hept-5-en-3-oneγ-Amino Acid DerivativesManipulation of the ring C=C bond researchgate.net, nih.gov

Platform for Molecular Diversity and Scaffold Generation

The 2-azabicyclo[2.2.1]heptane core is recognized as a "privileged structure" in drug discovery, serving as a versatile platform for generating libraries of structurally diverse molecules. vulcanchem.com Its inherent three-dimensionality is a desirable trait for developing novel drug candidates that can interact with complex biological targets. This scaffold has been instrumental in the creation of compounds targeting a range of conditions.

For example, derivatives of 2-azabicyclo[2.2.1]heptane have been developed as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of Type 2 diabetes mellitus. mdpi.com In another area, this scaffold was used to optimize a dual orexin (B13118510) receptor antagonist into selective orexin-1 receptor (OX1R) antagonists, which are being investigated for their potential role in treating addiction and anxiety disorders. acs.org The ability to functionalize the bicyclic core at multiple positions allows chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. whiterose.ac.uk The use of this framework in lead-oriented synthesis facilitates the efficient preparation of diverse three-dimensional compounds suitable for biological screening. whiterose.ac.uk

Therapeutic TargetScaffold ApplicationExample Compound ClassReference
Dipeptidyl peptidase IV (DPP-4)Synthesis of potent and selective inhibitors1,2,4-Oxadiazole-substituted derivatives mdpi.com
Orexin-1 Receptor (OX1R)Development of selective antagonistsSubstituted Azabicyclo[2.2.1]heptanes acs.org
Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)Synthesis of potential ligandsN-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes researchgate.net
Antiviral AgentsPrecursor for carbocyclic nucleosidesCarbovir, Abacavir researchgate.net, nih.gov

Role in Mechanistic Organic Chemistry Studies

The constrained nature of the 2-azabicyclo[2.2.1]heptane system provides an excellent model for studying reaction mechanisms and stereochemical outcomes. Its rigid framework limits conformational flexibility, allowing for a clearer understanding of the transition states and intermediates involved in various chemical transformations.

Mechanistic analyses have been conducted on intramolecular free radical reactions used to synthesize derivatives of 7-azabicyclo[2.2.1]heptane. researchgate.net Furthermore, a novel samarium(II) iodide-mediated cascade reaction, involving a spirocyclization and rearrangement, has been developed to construct the 2-azabicyclo[2.2.1]heptene framework. nih.govrsc.org Mechanistic proposals for this reaction suggest the initial generation of a ketyl radical, followed by a 5-exo-trig spirocyclization to furnish a tertiary radical with high stereoselectivity. nih.govrsc.org

The scaffold has also been used in computational studies. For example, molecular mechanics calculations have been performed to investigate the nitrogen inversion barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane, shedding light on the role of torsional strain in pyramidal inversion. acs.org Additionally, a mechanistic scheme has been proposed for the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems, with the structures of the resulting phosphorylated bicycles being determined through detailed NMR spectroscopy and mass spectrometry. rsc.org These studies highlight the importance of the 2-azabicyclo[2.2.1]heptane scaffold not only as a synthetic building block but also as a tool for advancing fundamental knowledge in organic chemistry.

Study TypeReaction/Process InvestigatedKey Mechanistic InsightReference
Radical ChemistryIntramolecular free radical reactionsElucidation of mechanisms and stereochemical outcomes for epibatidine analogue synthesis researchgate.net
Cascade ReactionSmI2-mediated spirocyclization and rearrangementFormation of a ketyl radical followed by stereoselective 5-exo-trig spirocyclization nih.gov, rsc.org
Computational ChemistryNitrogen inversion barrierRole of torsional strain in the pyramidal inversion of 2-Methyl-2-azabicyclo[2.2.1]heptane acs.org
PhosphorylationReaction with diphenylphosphinic chlorideProposed mechanistic scheme for the formation of phosphorylbicycles rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Substituted Derivatives

A primary avenue for future research lies in the development of innovative and efficient synthetic methodologies to access a diverse array of substituted derivatives of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine. While synthetic routes to the core 2-azabicyclo[2.2.1]heptane skeleton are established, including stereoselective aza-Diels-Alder reactions, there is considerable scope for creating more direct and versatile pathways to specifically functionalized analogues of the title compound. nih.gov

Future work could focus on:

Stereoselective Functionalization: Developing methods for the stereocontrolled introduction of various substituents onto the bicyclic framework. This could involve leveraging the inherent chirality of the scaffold to direct the stereochemical outcome of reactions. nih.gov The synthesis of enantiomerically pure derivatives is crucial for applications in asymmetric synthesis and for elucidating stereospecific interactions with biological targets.

Late-Stage Functionalization: Devising synthetic strategies that allow for the modification of the this compound core at a late stage. This would enable the rapid generation of a library of analogues for screening in various applications.

Advanced Catalytic Methods: Employing modern catalytic systems, such as those based on transition metals or organocatalysis, to achieve novel transformations on the 2-azabicyclo[2.2.1]heptane skeleton. For instance, recent advancements have demonstrated the use of binary catalytic systems for the synthesis of related azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-amines, a methodology that could be adapted and explored. acs.orgacs.org

Advanced Mechanistic Investigations

A deeper understanding of the reactivity and conformational dynamics of this compound is essential for its rational application. Future mechanistic studies could employ a combination of experimental and computational techniques to probe various aspects of its chemical behavior.

Key areas for investigation include:

Conformational Analysis: While the 2-azabicyclo[2.2.1]heptane framework is considered rigid, detailed studies on the conformational preferences of substituted derivatives, including the influence of the N-methyl and C5-amino groups, are warranted. Low-temperature NMR studies have been utilized to investigate nitrogen inversion in related systems and could be applied here.

Reaction Pathways: Elucidating the mechanisms of key reactions involving this compound. This includes understanding the transition states and intermediates in reactions to form new derivatives or when the compound acts as a catalyst or ligand. DFT calculations have been used to rationalize the formation of different adducts in heterocyclization reactions leading to the 7-azabicyclo[2.2.1]heptane core, showcasing a potential tool for such investigations. acs.org

Proton Relay Catalysis: Investigating the potential for proton relay mechanisms in reactions catalyzed by derivatives of this compound. Recent studies on Al(III) aminotriphenolate complexes in the synthesis of azabicyclo[2.2.1]heptanes have highlighted the importance of proton relay, suggesting a promising area for mechanistic exploration. acs.orgacs.org

Exploration of New Catalytic Applications

The chiral and rigid nature of the 2-azabicyclo[2.2.1]heptane scaffold makes its derivatives attractive candidates for applications in asymmetric catalysis. mdpi.com While the parent scaffold has been used to construct chiral ligands and organocatalysts, the specific potential of this compound remains largely unexplored. mdpi.com

Future research should be directed towards:

Asymmetric Organocatalysis: Designing and synthesizing organocatalysts derived from this compound for various asymmetric transformations, such as aldol (B89426) and Michael reactions. mdpi.com The amine functionality provides a handle for the introduction of other catalytic moieties.

Chiral Ligand Synthesis: Utilizing the compound as a building block for the synthesis of novel chiral ligands for transition-metal-catalyzed reactions. The rigid backbone can enforce a specific coordination geometry around the metal center, potentially leading to high levels of enantioselectivity. mdpi.com

Biomimetic Catalysis: Creating new types of biomimetic scaffolds that incorporate the this compound core unit. acs.org The constrained nature of the ring system can mimic the active sites of enzymes, leading to catalysts with enhanced activity and selectivity.

Design and Synthesis of Novel Scaffolds Based on the 2-Azabicyclo[2.2.1]heptane Framework

The 2-azabicyclo[2.2.1]heptane framework serves as a versatile building block for the construction of more complex molecular architectures. Future work could focus on using this compound as a starting point for the design and synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science.

Promising research directions include:

Privileged Scaffolds in Drug Discovery: The 2-azabicyclo[2.2.1]heptane core is considered a privileged scaffold as it allows for the precise three-dimensional orientation of pharmacophoric groups. Derivatives of this compound could be designed as rigid analogues of biologically active compounds containing piperidine (B6355638) or proline moieties. For example, related structures have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov

Polycyclic and Cage Compounds: Developing synthetic routes to novel polycyclic systems by elaborating the this compound structure. This could involve intramolecular cyclizations or cycloaddition reactions to build additional rings onto the bicyclic core.

Hybrid Molecules: Synthesizing hybrid molecules that combine the 2-azabicyclo[2.2.1]heptane moiety with other functional units, such as peptides, nucleic acids, or other heterocyclic systems like 1,2,3-triazoles, to create molecules with unique properties and functions. mdpi.com

Compound Names

Q & A

Q. What are the primary synthetic routes for 2-methyl-2-azabicyclo[2.2.1]heptan-5-amine, and how can stereochemical outcomes be controlled?

The synthesis often leverages bicyclic frameworks as precursors. For example, exo-chloromethyl-3-aza-5-norbornene derivatives (e.g., compound 8 in ) are key intermediates for constructing the azabicyclo backbone. Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for verifying stereochemistry, as demonstrated in studies on similar bicyclic amines (e.g., (1R,2R,4S)-rel-bicyclo[2.2.1]heptan-2-amine in ). Reaction conditions (e.g., solvent polarity, temperature) also influence endo/exo selectivity .

Q. How can researchers distinguish and characterize structural isomers of azabicyclo compounds?

Chromatographic separation (e.g., chiral HPLC) combined with spectroscopic analysis is standard. For instance, NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves diastereomers by comparing coupling constants and spatial proximity of protons. highlights the use of NMR to differentiate (1S,4S,5R) and (1R,4R,5S) isomers in a related azabicyclo compound. Mass spectrometry (HRMS) further confirms molecular formulas, while computational methods (DFT) predict stability trends among isomers .

Q. What analytical techniques are essential for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is standard. Quantitative NMR (qNMR) using internal standards (e.g., trimethylsilylpropanoic acid) provides absolute purity measurements. emphasizes the role of EPA DSSTox and PubChem data for cross-referencing spectral libraries. Elemental analysis (C, H, N) and melting point determination (if applicable) further validate purity .

Advanced Research Questions

Q. How do isotopic labeling studies (e.g., deuterium) elucidate reaction mechanisms involving this compound?

Deuterated analogs (e.g., 2-methyl-2-azabicyclo[2.2.1]heptane-d₂ in ) are synthesized to study kinetic isotope effects (KIE). For example, replacing hydrogen with deuterium at specific positions can reveal whether a step is rate-determining (primary KIE) or involves tunneling (secondary KIE). Isotopic labeling also aids in metabolic tracing in biological studies .

Q. What computational methods predict the bioactivity of this compound derivatives?

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound?

Q. What strategies optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes (e.g., lipases) enhance ee. highlights the use of enantiopure precursors like (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride. Continuous-flow reactors improve reproducibility by maintaining precise reaction control. Post-synthetic purification via crystallization or chromatography further enriches ee .

Methodological Notes

  • Stereochemical Analysis : Always correlate experimental NMR data with computational models (e.g., Gaussian, Spartan) to resolve ambiguities.
  • Data Validation : Cross-check CAS registry entries (e.g., CAS RN 7242-92-4 in ) with authoritative databases (PubChem, ECHA).
  • Ethical Compliance : Adhere to safety protocols outlined in SDS documents (e.g., ) for handling bicyclic amines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.